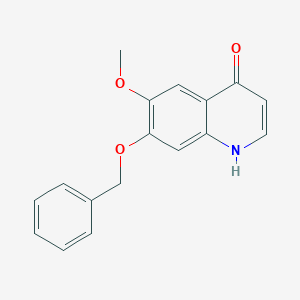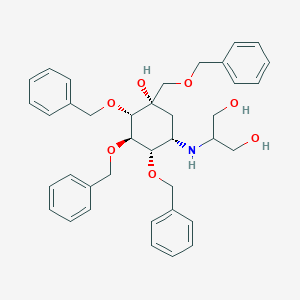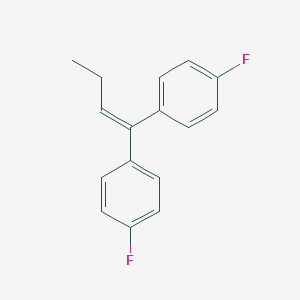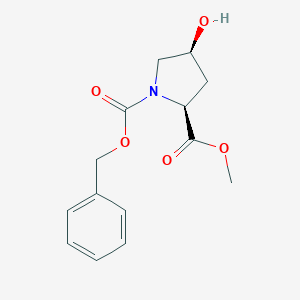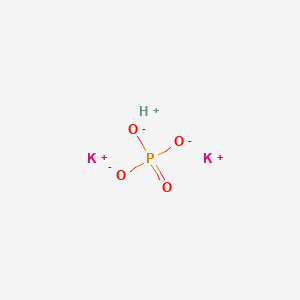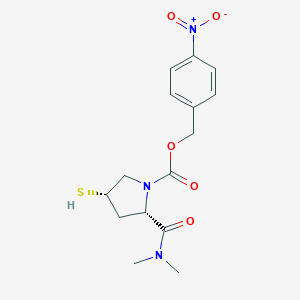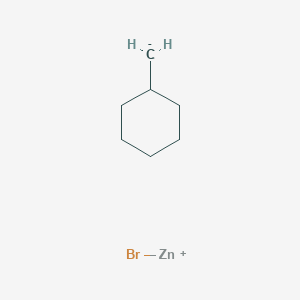
3-(Morpholinomethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholine-containing compounds is described in several papers. For instance, a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid is reported, which involves a five-step process starting from dimethoxyacetaldehyde and serine methyl ester . Another paper discusses the ultrasound-assisted synthesis of diethyl (2-(1-(morpholinomethyl)-2-oxoindolin-3-ylidene)hydrazinyl) (substituted phenyl/heteryl) methylphosphonate derivatives, indicating the use of ultrasound as a green synthetic protocol . These methods could potentially be adapted for the synthesis of 3-(Morpholinomethyl)phenylboronic acid.
Molecular Structure Analysis
The molecular structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, which results from the reaction of o-formylphenylboronic acid with morpholine, has been characterized in the solid state, showing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This suggests that 3-(Morpholinomethyl)phenylboronic acid could also form interesting structural motifs due to the presence of the boronic acid group.
Chemical Reactions Analysis
Phenylboronic acids are known to participate in various chemical reactions. For example, a phenylboronic acid mediated triple condensation reaction of phloroglucinol with alpha,beta-unsaturated carbonyl compounds is reported, leading to novel C3-symmetric 2H-chromene derivatives . Although not directly related to 3-(Morpholinomethyl)phenylboronic acid, this demonstrates the reactivity of phenylboronic acids in condensation reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are explored in several studies. For instance, morpholin-2-yl-phosphinic acids are evaluated for their pharmacological properties, indicating the importance of morpholine derivatives in medicinal chemistry . Additionally, the synthesis and characterization of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, including spectroscopic and DFT studies, provide insights into the electronic and thermal properties of such compounds . These findings could be extrapolated to predict the properties of 3-(Morpholinomethyl)phenylboronic acid.
Aplicaciones Científicas De Investigación
Analytical Methods for Antioxidant Activity
Analytical techniques for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, utilize chemical reactions monitored by spectrophotometry. These methods, including the use of electrochemical (bio)sensors, have been applied in antioxidant analysis or determination of antioxidant capacity in complex samples. The relevance of these methods to 3-(morpholinomethyl)phenylboronic acid lies in their potential application in assessing the antioxidant capacity of boronic acid derivatives, given their chemical reactivity and possible applications in pharmaceutical formulations (Munteanu & Apetrei, 2021).
Benzoxaboroles in Medicine and Pharmacy
Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their broad applications, including as building blocks in organic synthesis and for their biological activity. Their role in medicine, possibly including compounds like 3-(morpholinomethyl)phenylboronic acid, showcases their potential in binding hydroxyl compounds, which could be exploited in the development of molecular receptors for sugars and glycoconjugates. This suggests a utility in drug delivery and as potential therapeutic agents due to their unique binding capabilities and biological activity (Adamczyk-Woźniak et al., 2009).
Drug Delivery Systems
pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules for drug delivery have utilized phenylboronic acid derivatives, indicating their relevance in creating responsive delivery systems. These systems can release drugs in response to specific triggers, such as changes in pH or the presence of glucose, highlighting the application of boronic acids in creating more effective and targeted drug delivery mechanisms. 3-(Morpholinomethyl)phenylboronic acid could potentially be incorporated into such systems to exploit its unique properties for targeted therapy (Sato et al., 2011).
Biosensors and Diagnostics
Recent progress in electrochemical biosensors has highlighted the use of phenylboronic acid derivatives for constructing glucose sensors and detecting glycoproteins. These materials selectively bind to diols and are useful in monitoring glucose levels, which is critical for diabetes management. The ability of boronic acid derivatives to form stable complexes with sugars underlies their application in biosensors, providing a foundation for the development of new diagnostic tools that could include 3-(morpholinomethyl)phenylboronic acid for enhanced specificity and sensitivity (Anzai, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSDPGUSDVMXDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452626 |
Source


|
| Record name | 3-(Morpholinomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholinomethyl)phenylboronic acid | |
CAS RN |
397843-58-2 |
Source


|
| Record name | 3-(Morpholinomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

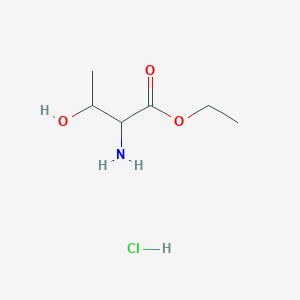

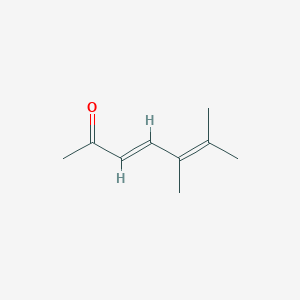

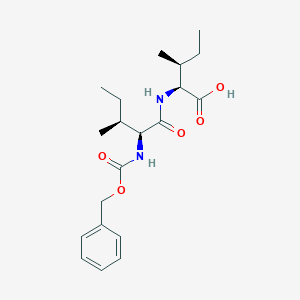
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
